Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of a cyanomethyl group and a methyl ester group attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the acylation of m-toluic acid using sulfonyl chloride, followed by chlorination with liquid chlorine. The resulting intermediate undergoes esterification with non-aqueous methanol to form the ester. Finally, the ester is subjected to cyanation using sodium cyanide in the presence of toluene, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(cyanomethyl)benzoate: Similar in structure but lacks the indole core.
1-Methyl-3-cyanomethyl benzimidazolium bromide: Contains a benzimidazole ring instead of an indole ring.
Uniqueness
Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties
Biological Activity
Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features an indole core, which is known for its ability to interact with various biological targets. The presence of the cyano and carboxylate groups enhances its binding affinity and biological activity. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in metabolic pathways, such as DNA gyrase and dihydrofolate reductase (DHFR), with reported IC50 values of 31.64 μM and 2.67 μM, respectively .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
- Anticancer Properties : Its potential as an anticancer agent is under investigation, with preliminary studies indicating that it may induce apoptosis in cancer cells through various pathways.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of this compound. The findings suggest that this compound not only inhibits bacterial growth but also exhibits a remarkable ability to disrupt biofilm formation, which is crucial for the survival of bacterial colonies.
Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
---|---|---|---|
Staphylococcus aureus | 0.22 | 0.25 | Significant |
Staphylococcus epidermidis | 0.25 | 0.30 | Significant |
Anticancer Activity
The anticancer potential of this compound is being explored through various in vitro assays. Preliminary results indicate that this compound may inhibit tumor cell proliferation and induce apoptosis.
- Cell Lines Tested : Various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), have shown sensitivity to this compound.
- Mechanism : The compound appears to activate apoptotic pathways, leading to increased caspase activity in treated cells.
Case Study 1: Antimicrobial Efficacy
In a study published by the ACS Omega journal, this compound demonstrated potent antimicrobial activity against E. coli and Pseudomonas aeruginosa. The study highlighted its ability to synergistically enhance the efficacy of conventional antibiotics like ciprofloxacin and ketoconazole .
Case Study 2: Anticancer Properties
Research conducted at a leading cancer research institute evaluated the effects of this compound on various cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability and increased apoptosis markers compared to control groups.
Properties
IUPAC Name |
methyl 3-(cyanomethyl)-1H-indole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)8-2-3-11-10(6-8)9(4-5-13)7-14-11/h2-3,6-7,14H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFBRVZBFMLNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113438-59-8 |
Source
|
Record name | Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.